5-ethynyl-2,4-dimethoxypyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-2,4-dimethoxypyrimidine typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-2,4-dimethoxypyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ethynyl group.
Oxidation Reactions: The ethynyl group can undergo oxidation under specific conditions.
Coordination Reactions: The compound can form coordination complexes with metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coordination: Metal salts such as palladium or platinum salts are used for coordination reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidine derivatives.
Oxidation Reactions: Products include oxidized pyrimidine derivatives.
Coordination Reactions: Products include metal-pyrimidine complexes.
Scientific Research Applications
5-ethynyl-2,4-dimethoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a nucleoside analogue in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly as a cytidine analogue.
Industry: Used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 5-ethynyl-2,4-dimethoxypyrimidine involves its incorporation into biological systems where it can interact with nucleic acids and proteins. As a nucleoside analogue, it can be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis . This mechanism is similar to other cytidine analogues used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethoxypyrimidine: Lacks the ethynyl group, making it less reactive in certain substitution and coordination reactions.
5-ethynyl-2,4-dihydroxypyrimidine: Contains hydroxyl groups instead of methoxy groups, leading to different reactivity and solubility properties.
5-ethynyl-2,4-dimethylpyrimidine: Contains methyl groups instead of methoxy groups, affecting its electronic properties and reactivity.
Uniqueness
5-ethynyl-2,4-dimethoxypyrimidine is unique due to the presence of both ethynyl and methoxy groups, which confer distinct reactivity and solubility properties. This combination of functional groups makes it a versatile compound for various applications in organic synthesis, coordination chemistry, and biochemical studies .
Properties
CAS No. |
83355-88-8 |
---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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